REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:6][N:5]=[C:4]([C:7]([OH:9])=O)[CH:3]=1.CCN=C=NCCCN(C)C.Cl.C1C=CC2N(O)N=NC=2C=1.O[N:33]=[C:34]([C:36]1[CH:41]=[CH:40][C:39]([O:42][C:43]([F:46])([F:45])[F:44])=[CH:38][CH:37]=1)[NH2:35]>CN(C=O)C.O>[CH3:1][C:2]1[NH:6][N:5]=[C:4]([C:7]2[O:9][N:35]=[C:34]([C:36]3[CH:37]=[CH:38][C:39]([O:42][C:43]([F:44])([F:45])[F:46])=[CH:40][CH:41]=3)[N:33]=2)[CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
15.3 g
|
Type
|
reactant
|
Smiles
|
CC1=CC(=NN1)C(=O)O
|
Name
|
|
Quantity
|
23.3 g
|
Type
|
reactant
|
Smiles
|
CCN=C=NCCCN(C)C.Cl
|
Name
|
|
Quantity
|
16.4 g
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)N=NN2O
|
Name
|
N′-hydroxy-4-(trifluoromethoxy)benzenecarboximidamide
|
Quantity
|
26.7 g
|
Type
|
reactant
|
Smiles
|
ON=C(N)C1=CC=C(C=C1)OC(F)(F)F
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at rt for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
warmed to 140° C.
|
Type
|
STIRRING
|
Details
|
stirred for further 5 h
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
After being cooled to rt
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
CC1=CC(=NN1)C1=NC(=NO1)C1=CC=C(C=C1)OC(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |